molecular formula C7H5BrClNO2 B1289807 2-Amino-5-bromo-4-chlorobenzoic acid CAS No. 50419-88-0

2-Amino-5-bromo-4-chlorobenzoic acid

Cat. No. B1289807
CAS RN: 50419-88-0
M. Wt: 250.48 g/mol
InChI Key: TUDNMLBIHIWVJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the introduction of functional groups at specific positions on the aromatic ring. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives involves modifications at different positions of the thiophene ring, which is similar to the structural motif of 2-amino-5-bromo-4-chlorobenzoic acid . Another example is the regioselective synthesis of ortho-halo-substituted aromatic acids, which demonstrates the strategic placement of halogen atoms on the aromatic ring . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized using X-ray diffraction techniques. For example, the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing the presence of hydrogen bonds that stabilize the crystal structure . Similarly, the study of supramolecular assemblies of chlorobenzoic acid derivatives with amino-chloropyridine derivatives provides insights into the role of chlorine substituents in molecular interactions . These findings can be extrapolated to understand the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds can vary depending on the nature and position of substituents. The papers provided do not directly address the chemical reactions of this compound, but they do discuss the reactivity of similar compounds. For example, the formation of cocrystals and molecular salts with chlorobenzoic acids indicates the potential for acid-base interactions and hydrogen bonding . These types of reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The solubility and thermodynamic properties of halogenated aromatic acids are crucial for their practical applications. The solubility of 2-amino-4-chlorobenzoic acid in various organic solvents has been studied, providing a basis for understanding the solubility behavior of similar compounds like this compound . Additionally, the formation of molecular cocrystals can influence the physical properties of these compounds, as seen in the study of 2-amino-5-chlorobenzooxazole adducts . The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids further illustrates the impact of molecular interactions on the physical properties of halogenated aromatic compounds .

Scientific Research Applications

Synthesis and Drug Development

2-Amino-5-bromo-4-chlorobenzoic acid is utilized in various synthetic processes for developing pharmaceutical drugs. For instance, it has been involved in the synthesis of Dapagliflozin, an antidiabetic drug, illustrating its utility in drug development processes (Jie Yafei, 2011). Similarly, a method for synthesizing 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in the synthesis of the enterokinetic agent R108512, demonstrates the versatility of related compounds in medicinal chemistry (B. Willemsens et al., 2004).

Chemical Analysis and Properties

In the realm of chemical analysis, studies have focused on the solubility and thermodynamic properties of related compounds, like 2-amino-4-chlorobenzoic acid. These studies are crucial for optimizing the purification process of such chemicals, which is a fundamental aspect of pharmaceutical manufacturing and quality control (Xinbao Li et al., 2017).

Electrocatalytic Applications

The electrocatalytic synthesis of various compounds using related chemicals has been explored. For example, the electrosynthesis of 6-aminonicotinic acid using derivatives of 2-amino-5-bromo and 2-amino-5-chloropyridine highlights the potential of such compounds in electrochemical applications (A. Gennaro et al., 2004).

Crystallography and Material Science

In material science, the study of crystallographic properties of similar compounds, like 2-bromo-4-chlorobenzoic acid, has been conducted. These studies provide insights into the molecular interactions and packing preferences in solid-state materials, which are vital for the development of new materials with specific properties (Titas Pramanik et al., 2017).

Metabolic Pathway Studies

Metabolic studies have used analogous compounds to understand biological pathways. For instance, research on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, which involves a structurally similar compound, provides valuable information about metabolic processes and potential applications in pharmacology (T. Kanamori et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

The compound’s water solubility, estimated to be 7896 mg/L at 25 degrees Celsius , suggests that it could be absorbed in the body. The compound’s Log Kow, an estimate of its octanol-water partition coefficient, is 2.90 , indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution in the body.

properties

IUPAC Name

2-amino-5-bromo-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDNMLBIHIWVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599080
Record name 2-Amino-5-bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50419-88-0
Record name 2-Amino-5-bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-chlorobenzoic acid (10.0 g, 58.5 mmol) in methanol (150 mL) was added bromine (15.7 mL) at −78° C., and the reaction mixture was stirred at −78° C. for 2 hours. The reaction mixture was quenched with ice water (100 mL) and aq. sodium thiosulfate, and extracted with ethyl acetate (150 mL×3). The organic layers were separated, combined, washed with water (100 mL) and brine (100 mL), dried over sodium sulfate, filtered and concentrated to afford the title compound (9 g, 62%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

A solution of 2.65 mL (52.0 mmol) of bromine in 10 mL of acetic acid was added dropwise over 15 minutes to a solution of 8.89 g (52.0 mmol) of 2-amino-4-chloro-benzoic acid in 60 mL of acetic acid. The mixture was stirred at room temperature for 1 h and poured into 500 grams of ice. The solid was collected by filtration, washed with cold water and dried to produce 11.2 g (86%) of 2-amino-5-bromo-4-chloro-benzoic acid. LCMS: 251 (M+1)+.
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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